Cholest-8-en-3beta-ol, acetate
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Overview
Description
Cholest-8-en-3beta-ol, acetate is a sterol compound that is found in various organisms, including plants, animals, and fungi. This organic chemical compound is a derivative of cholesterol and has been studied for its potential applications in scientific research. In
Mechanism Of Action
The mechanism of action of cholest-8-en-3beta-ol, acetate is not fully understood, but it is believed to interact with the lipid bilayer of cell membranes. It has been shown to increase membrane fluidity and permeability, which can affect the function of membrane-bound proteins and enzymes.
Biochemical And Physiological Effects
Cholest-8-en-3beta-ol, acetate has been shown to have various biochemical and physiological effects. It has been shown to affect the activity of membrane-bound enzymes, such as ATPases and phospholipases. It has also been shown to have an impact on the function of ion channels and receptors. Additionally, cholest-8-en-3beta-ol, acetate has been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
Cholest-8-en-3beta-ol, acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. Additionally, it has been shown to have a wide range of effects on cellular processes, which makes it a useful tool for studying membrane function. However, there are also limitations to its use. For example, it can be difficult to work with in aqueous solutions, and it can be toxic at high concentrations.
Future Directions
There are several future directions for the study of cholest-8-en-3beta-ol, acetate. One area of interest is in the development of new drugs that target membrane-bound proteins and enzymes. Cholest-8-en-3beta-ol, acetate has been shown to affect the activity of these proteins, and further research could lead to the development of new therapeutic agents. Additionally, there is potential for the use of cholest-8-en-3beta-ol, acetate in the study of lipid metabolism and transport. Finally, there is interest in the development of new methods for synthesizing cholest-8-en-3beta-ol, acetate and other related sterol compounds.
Synthesis Methods
Cholest-8-en-3beta-ol, acetate can be synthesized from cholesterol through various chemical reactions. One of the common methods involves the acetylation of cholesterol using acetic anhydride in the presence of a catalyst. The resulting compound is cholest-8-en-3beta-ol, acetate, which can be purified through column chromatography.
Scientific Research Applications
Cholest-8-en-3beta-ol, acetate has been studied for its potential applications in various scientific research fields. One of the primary applications is in the study of membrane structure and function. Cholest-8-en-3beta-ol, acetate has been shown to affect the fluidity and permeability of cell membranes, which can have important implications for cellular processes such as signaling and transport.
properties
CAS RN |
17137-74-5 |
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Product Name |
Cholest-8-en-3beta-ol, acetate |
Molecular Formula |
C29H48O2 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
[(3S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-23,25-26H,7-18H2,1-6H3/t20-,22?,23+,25-,26+,28+,29-/m1/s1 |
InChI Key |
VDLGFFVBSBOWKP-HUZKYICYSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)OC(=O)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)OC(=O)C)C)C |
synonyms |
Cholest-8-en-3β-ol acetate |
Origin of Product |
United States |
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